1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxalin-4-one core substituted with an ethyl group at position 1 and a 2-oxoethyl-piperazine moiety at position 5. The piperazine ring is further substituted with a 2-fluorophenyl group, contributing to its electronic and steric profile. The quinoxaline core provides a planar aromatic system with two nitrogen atoms, influencing hydrogen bonding and π-π interactions in biological targets. The compound’s design likely aims to optimize receptor binding and pharmacokinetic properties, as seen in structurally related analogs targeting kinases, antimicrobial agents, or epigenetic regulators .
Properties
IUPAC Name |
1-ethyl-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-9-5-6-10-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-8-4-3-7-16(17)24/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLOXFOMIIQARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazoloquinoxaline core reacts with a piperazine derivative in the presence of a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds often exhibit antimicrobial properties . A related study on similar compounds demonstrated significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis or cell wall integrity.
Antidepressant and Anxiolytic Effects
Compounds containing piperazine rings have been associated with antidepressant and anxiolytic effects. The incorporation of the piperazine moiety in this compound suggests potential use in treating anxiety and depression disorders. Research on piperazine derivatives shows that they can modulate serotonin receptors, which are crucial in mood regulation .
Anticancer Properties
Quinoxaline derivatives have been explored for their anticancer properties. Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is often linked to the ability of quinoxalines to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation .
Study 1: Antimicrobial Screening
A study conducted on similar quinoxaline derivatives showed that certain modifications led to enhanced antimicrobial activity. The minimum inhibitory concentrations (MICs) were evaluated using standard methods such as the disc diffusion method and broth microdilution techniques . Results indicated that specific substitutions on the quinoxaline ring significantly improved efficacy against Gram-positive and Gram-negative bacteria.
Study 2: Neuropharmacological Evaluation
In another investigation focusing on the neuropharmacological effects of piperazine derivatives, compounds similar to this one were tested for their ability to reduce anxiety-like behaviors in animal models. Behavioral assays demonstrated that these compounds could significantly decrease anxiety levels compared to control groups .
Mechanism of Action
The mechanism of action of 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Structural Analogues with Triazoloquinoxaline/Quinazoline Cores
Key Observations :
- Core Heterocycle Impact: The triazoloquinoxaline core (target compound) offers distinct electronic properties compared to triazoloquinazoline () or triazolopyridazine (). Quinoxaline’s dual nitrogen atoms may enhance interactions with polar residues in target proteins, while quinazoline’s single nitrogen could reduce binding affinity in certain contexts .
- Substituent Effects : The 2-fluorophenyl-piperazine moiety in the target compound contrasts with 3-methoxyphenyl () or unsubstituted piperazine (). Fluorine’s electron-withdrawing nature may enhance metabolic stability and receptor affinity compared to methoxy groups .
Piperazine-Containing Analogues
Key Observations :
- Fluorophenyl vs. Pyridinyl : The target compound’s 2-fluorophenyl group may offer better π-stacking than pyridinyl substituents (), but reduced solubility.
Antimicrobial and Antiproliferative Analogues
- Antimicrobial Activity : highlights that substituents like 5-chlorofuran (compound 5c) enhance antifungal activity, while hydroxylbenzylidene hydrazones (2e) improve antibacterial effects. The target compound’s piperazine-fluorophenyl group may broaden its spectrum but requires empirical validation .
- Antiproliferative Potential: Piperazine-containing triazolopyridazines () and quinoxalines () show kinase/bromodomain inhibition. The target compound’s structure aligns with these trends, suggesting possible activity in oncology targets .
Pharmacokinetic Predictions
- Lipophilicity: Calculated logP values for similar piperazine-quinoxalines range from 2.5–4.0, suggesting moderate blood-brain barrier penetration.
- Metabolic Stability : Fluorine substitution (target compound) may reduce CYP450-mediated metabolism compared to methoxy or chlorophenyl analogs .
Biological Activity
The compound 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazoloquinoxaline core, which is known for its diverse biological activities. The incorporation of a piperazine moiety and a fluorophenyl group enhances its interaction with biological targets.
Pharmacological Profile
- Antidepressant Activity : Research indicates that compounds similar to this structure exhibit antidepressant-like effects in animal models. The piperazine ring is crucial for serotonin receptor modulation, which is often implicated in mood regulation.
- Anticancer Properties : Preliminary studies have suggested that the compound may inhibit tumor cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
- Neuroprotective Effects : Some derivatives of quinoxaline compounds are noted for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity can be attributed to several mechanisms:
- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT receptor modulation | |
| Anticancer | Apoptosis induction | |
| Neuroprotective | Antioxidant activity |
Study 1: Antidepressant Effects
In a study conducted on rodent models, the compound demonstrated significant reduction in depressive-like behavior when administered at varying doses. The results indicated a dose-dependent effect on serotonin levels, confirming its potential as an antidepressant agent.
Study 2: Anticancer Activity
A recent investigation evaluated the compound's efficacy against several cancer cell lines, including breast and prostate cancer. The findings revealed IC50 values in the micromolar range, suggesting substantial anticancer potential. The compound's mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
Study 3: Neuroprotection
In vitro assays showed that the compound protects neuronal cells from oxidative stress-induced damage. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cultures compared to controls.
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of the triazoloquinoxaline core via cyclocondensation reactions under reflux conditions using solvents like ethanol or dimethylformamide (DMF) .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or amide coupling. Catalysts such as triethylamine or acids (e.g., HCl) are often employed to facilitate these steps .
- Step 3: Ethylation at the 1-position using ethyl halides under basic conditions .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize by-products .
- Adjust solvent polarity (e.g., DMF for high-temperature reactions, chloroform for milder conditions) to enhance selectivity .
- Purify intermediates via column chromatography using silica gel and gradient elution .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: 1H and 13C NMR can confirm substituent positions (e.g., ethyl group at N1, fluorophenyl-piperazine linkage) and detect stereochemical impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the fluorophenyl-piperazine subunit influence the compound’s interaction with biological targets such as serotonin or dopamine receptors?
Answer: The 2-fluorophenyl-piperazine group is a known pharmacophore for targeting G-protein-coupled receptors (GPCRs):
- Receptor Binding Assays: Radioligand competition assays (e.g., using [3H]spiperone for dopamine D2/D3 receptors) can quantify affinity (Ki values). Fluorine enhances lipophilicity and binding via halogen bonding .
- Functional Activity: Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist behavior .
- Structural Modeling: Docking studies (e.g., using AutoDock Vina) can predict interactions with receptor binding pockets, highlighting the role of the fluorophenyl group in π-π stacking .
Q. How can researchers resolve contradictory data regarding the compound’s solubility and bioavailability in preclinical studies?
Answer: Contradictions often arise from solvent choice and formulation strategies:
- Solubility Screening: Test in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy. DMSO stock solutions should be diluted below 1% to avoid artificial solubility overestimation .
- Formulation Optimization: Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility .
- Pharmacokinetic (PK) Studies: Administer via intravenous and oral routes in rodent models, followed by LC-MS/MS plasma analysis to calculate bioavailability (F%) .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to improve this compound’s potency and selectivity?
Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace ethyl with bulkier alkyl groups, vary fluorophenyl substitution patterns) .
- In Vitro Profiling: Screen analogs against a panel of receptors (e.g., 5-HT1A, D2, α1-adrenergic) to identify selectivity trends .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., -CF3) to reduce metabolism .
Q. What experimental approaches are used to investigate the compound’s potential off-target effects in neurological assays?
Answer:
- High-Content Screening (HCS): Use neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity via MTT assays and monitor neurite outgrowth .
- Electrophysiology: Patch-clamp recordings in hippocampal slices can detect unintended ion channel modulation (e.g., hERG inhibition) .
- Transcriptomics: RNA-seq or qPCR arrays identify dysregulated pathways (e.g., apoptosis, oxidative stress) after chronic exposure .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout Models: Use CRISPR/Cas9-engineered cell lines lacking target receptors (e.g., 5-HT1A KO) to confirm on-target effects .
- Biomarker Analysis: Measure downstream markers (e.g., phosphorylated CREB for GPCR activation) via Western blot or ELISA .
- In Vivo Efficacy: Test in disease models (e.g., anxiety in elevated plus maze) with dose-response curves and comparator drugs .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability during long-term studies?
Answer:
- Storage Conditions: Store at -20°C in amber vials under inert gas (argon) to prevent oxidation/hydrolysis .
- Solvent Compatibility: Prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC over 6 months .
Q. How should researchers address discrepancies in reported IC50 values across different assay formats?
Answer:
- Assay Standardization: Use reference compounds (e.g., clozapine for dopamine receptors) as internal controls .
- Buffer Optimization: Ensure consistent ionic strength, pH, and co-factor concentrations (e.g., Mg2+ for GPCR assays) .
- Data Normalization: Express results as % inhibition relative to vehicle and positive controls, with triplicate technical replicates .
Q. What computational tools are recommended for predicting this compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
